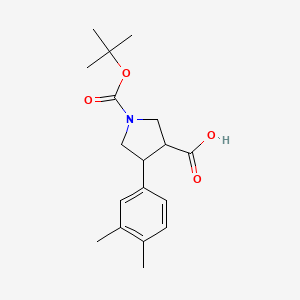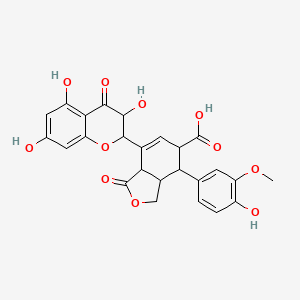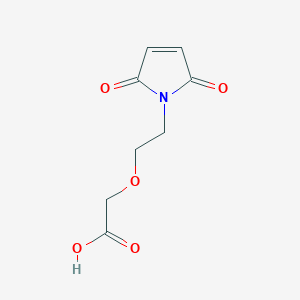
(4R)-1-Boc-4-(4-methoxybenzyloxy)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-1-Boc-4-(4-metoxibenciloxi)-L-prolina es un derivado de la L-prolina, un aminoácido que desempeña un papel crucial en la síntesis de proteínas. El compuesto presenta un grupo protector tert-butoxicarbonilo (Boc) y un sustituyente 4-metoxibenciloxi, que mejoran su estabilidad y reactividad en diversas reacciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4R)-1-Boc-4-(4-metoxibenciloxi)-L-prolina típicamente implica la protección del grupo amino de la L-prolina con un grupo Boc, seguido de la introducción del sustituyente 4-metoxibenciloxi. Un método común implica el uso de cloruro de 4-metoxibencilo en presencia de una base como el hidruro de sodio o el carbonato de potasio. La reacción se suele llevar a cabo en un disolvente orgánico como el tetrahidrofurano o la dimetilformamida a temperatura ambiente.
Métodos de producción industrial
La producción industrial de (4R)-1-Boc-4-(4-metoxibenciloxi)-L-prolina sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye el control preciso de la temperatura, la elección del disolvente y el tiempo de reacción. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar aún más la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(4R)-1-Boc-4-(4-metoxibenciloxi)-L-prolina se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo metoxilo se puede oxidar para formar un aldehído o ácido carboxílico correspondiente.
Reducción: El grupo Boc se puede eliminar en condiciones ácidas para producir la amina libre.
Sustitución: El grupo metoxibenciloxi se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Ácido trifluoroacético o ácido clorhídrico para la desprotección de Boc.
Sustitución: Hidruro de sodio o carbonato de potasio en presencia de un electrófilo apropiado.
Principales productos formados
Oxidación: Formación de 4-metoxibenzaldehído o ácido 4-metoxibenzoico.
Reducción: Formación de (4R)-4-(4-metoxibenciloxi)-L-prolina.
Sustitución: Formación de varios derivados sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
(4R)-1-Boc-4-(4-metoxibenciloxi)-L-prolina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por su papel en la síntesis de proteínas y las interacciones enzimáticas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluida la de precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos farmacéuticos y productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de (4R)-1-Boc-4-(4-metoxibenciloxi)-L-prolina implica su interacción con dianas moleculares específicas, como enzimas y receptores. El grupo Boc proporciona protección durante las reacciones químicas, lo que permite modificaciones selectivas. El grupo metoxibenciloxi puede mejorar la afinidad de unión y la especificidad a las moléculas diana, facilitando los efectos bioquímicos deseados.
Comparación Con Compuestos Similares
Compuestos similares
(4R)-1-Boc-4-hidroxi-L-prolina: Carece del grupo metoxibenciloxi, lo que da como resultado una reactividad y aplicaciones diferentes.
(4R)-1-Boc-4-(4-hidroxibenciloxi)-L-prolina: Contiene un grupo hidroxibenciloxi en lugar de un grupo metoxibenciloxi, lo que afecta sus propiedades químicas y su reactividad.
Singularidad
(4R)-1-Boc-4-(4-metoxibenciloxi)-L-prolina es único debido a la presencia tanto del grupo protector Boc como del sustituyente metoxibenciloxi. Esta combinación proporciona una mayor estabilidad y reactividad, lo que la convierte en un compuesto valioso en diversas aplicaciones químicas y biológicas.
Propiedades
Fórmula molecular |
C18H25NO6 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
4-[(4-methoxyphenyl)methoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-10-14(9-15(19)16(20)21)24-11-12-5-7-13(23-4)8-6-12/h5-8,14-15H,9-11H2,1-4H3,(H,20,21) |
Clave InChI |
LJUATBXLKJRNDF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


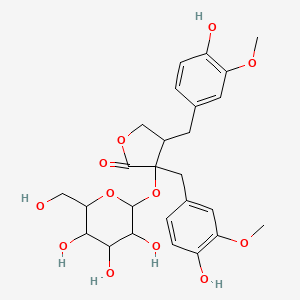
![8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12309024.png)
![4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide](/img/structure/B12309025.png)
![hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B12309031.png)


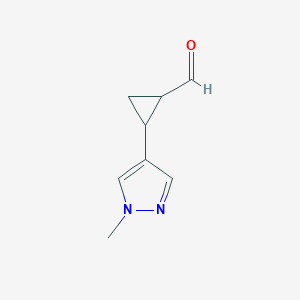
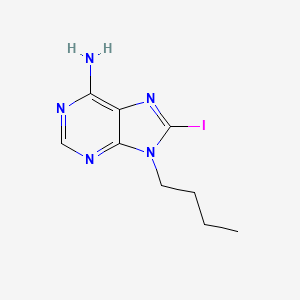
![rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans](/img/structure/B12309080.png)
![7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12309088.png)
